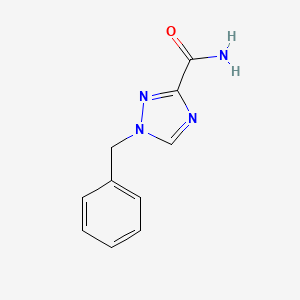

1-Benzyl-1H-1,2,4-triazole-3-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-1,2,4-triazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O/c11-9(15)10-12-7-14(13-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,11,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VELXRJSVOADMMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=NC(=N2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 1 Benzyl 1h 1,2,4 Triazole 3 Carboxamide and Its Analogs

Fundamental Synthetic Routes to 1,2,4-Triazole-3-carboxamides

The foundational approaches to constructing 1,2,4-triazole-3-carboxamides often rely on classical named reactions and fundamental organic transformations. These methods provide versatile pathways to the triazole core, which can then be further functionalized.

Pellizzari Reaction and Einhorn–Brunner Reaction Adaptations

The Pellizzari reaction , discovered by Guido Pellizzari in 1911, involves the reaction of an amide and a hydrazide to form a 1,2,4-triazole (B32235). wikipedia.org The mechanism begins with the nucleophilic attack of the nitrogen in the hydrazide on the carbonyl carbon of the amide. wikipedia.org Subsequent dehydration and intramolecular cyclization lead to the formation of the 1,2,4-triazole ring. wikipedia.org While effective, the traditional Pellizzari reaction often requires high temperatures and long reaction times, which can result in low yields. wikipedia.org To address these limitations, modifications such as the use of microwave irradiation have been employed to shorten reaction times and improve yields. wikipedia.org

The Einhorn–Brunner reaction is another key method for synthesizing 1,2,4-triazoles. This reaction involves the condensation of imides with alkyl hydrazines, resulting in an isomeric mixture of 1,2,4-triazoles. wikipedia.orgscispace.comen-academic.com The reaction was first described by Alfred Einhorn in 1905 and later expanded upon by Karl Brunner in 1914. wikipedia.org The regioselectivity of the Einhorn-Brunner reaction is influenced by the nature of the substituents on the imide; the group derived from the stronger acid tends to occupy the 3-position of the resulting triazole ring. wikipedia.orgwikipedia.org

| Reaction Name | Reactants | Product | Key Features |

| Pellizzari Reaction | Amide, Hydrazide | 1,2,4-Triazole | Can have low yields and require high temperatures; microwave irradiation can improve efficiency. wikipedia.org |

| Einhorn–Brunner Reaction | Imide, Alkyl Hydrazine | Isomeric mixture of 1,2,4-Triazoles | Regioselectivity is influenced by the acidity of the imide substituents. wikipedia.orgwikipedia.org |

Cyclization Reactions for Triazole Ring Formation

Cyclization reactions are a cornerstone in the synthesis of the 1,2,4-triazole ring. These reactions can be facilitated by various reagents and conditions, including the use of oxidizing agents. For instance, 1,2,4-triazenes can undergo cyclization to form 1,3,5-trisubstituted 1,2,4-triazoles using common oxidizing agents like sodium hypochlorite (B82951) (NaClO), calcium hypochlorite (Ca(ClO)2), and Dess–Martin periodinane. researchgate.net

Another approach involves the one-pot cyanoimidation of aldehydes with cyanamide, using N-bromosuccinimide (NBS) as an oxidant. The resulting N-cyanobenzimidate products can then undergo cyclization to yield 1,2,4-triazole derivatives in high yields. organic-chemistry.org Additionally, visible light-induced [3+2] cyclization reactions have been developed for the synthesis of 1,2,4-triazolines, which can be subsequently converted to 1,2,4-triazoles. rsc.org

Amidation and Ammonolysis Approaches to the Carboxamide Moiety

Once the 1,2,4-triazole ring with a suitable precursor at the 3-position (such as an ester or carboxylic acid) is formed, the carboxamide group can be introduced through amidation or ammonolysis.

Ammonolysis is a chemical process analogous to hydrolysis, where ammonia (B1221849) is split into NH₂⁻ and H⁺. wikipedia.org This method is particularly useful for converting esters to amides. For example, 1-(alkoxymethyl)-1,2,4-triazole-3-carboxamides can be synthesized by the ammonolysis of the corresponding methyl esters. mdpi.com The reaction is typically carried out by dissolving the ester in a solution of ammonia in an alcohol, such as methanol, and stirring at room temperature until the starting material is consumed. mdpi.com

Amidation of 1,2,4-triazole-3-carboxylic acids is another route to the carboxamide moiety. This can be achieved by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with an amine. However, direct amidation methods can sometimes be challenging. researchgate.net

Targeted Synthesis of 1-Benzyl-1H-1,2,4-triazole Derivatives

The synthesis of 1-benzyl-1H-1,2,4-triazole derivatives can be achieved through several targeted strategies, including cycloaddition reactions and multistep synthetic sequences.

Approaches involving Benzyl (B1604629) Azides and Alkynes (e.g., [3+2] Cycloaddition)

The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of a "click reaction," is a powerful tool for the synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.govnih.gov While the prompt focuses on 1,2,4-triazoles, the principles of cycloaddition are relevant. In the context of 1,2,4-triazoles, [3+2] cycloaddition reactions are also employed. For instance, a copper-catalyzed three-component reaction between nitrile ylides and diazonium salts provides access to 1,2,4-triazoles with diverse substitution patterns. researchgate.net

Specifically for 1-benzyl substituted triazoles, benzyl azide (B81097) is a key starting material. It can be reacted with various alkynes in the presence of a copper(I) catalyst to regioselectively form 1-benzyl-1,2,3-triazoles. thieme-connect.demdpi.com While this primarily yields the 1,2,3-isomer, related cycloaddition strategies can be adapted for 1,2,4-triazole synthesis. For example, catalyst-controlled regioselective [3+2] cycloaddition of isocyanides with diazonium salts can produce either 1,3- or 1,5-disubstituted 1,2,4-triazoles depending on the metal catalyst used (Ag(I) or Cu(II)). isres.orgnih.gov

Multistep Strategies via Carboxamide Intermediates

Multistep synthetic routes offer a high degree of control and flexibility in the synthesis of complex molecules like 1-benzyl-1H-1,2,4-triazole-3-carboxamide. A common strategy involves the initial synthesis of a 1,2,4-triazole-3-carboxylate (B8385096) ester, followed by N-benzylation and subsequent ammonolysis.

For instance, the synthesis of 1-(benzyloxymethyl)-1,2,4-triazole-3-carboxamide has been reported starting from methyl 1,2,4-triazole-3-carboxylate. mdpi.com The introduction of the benzyl-containing substituent at the N1 position is a critical step. Alkylation of the triazole ring can lead to a mixture of regioisomers. mdpi.comresearchgate.net To achieve regioselectivity, the reaction can be performed on N-silyl derivatives of the triazole ester. mdpi.comresearchgate.net Following the introduction of the benzyl group, the ester is converted to the final carboxamide via ammonolysis. mdpi.com

| Starting Material | Key Steps | Final Product |

| Methyl 1,2,4-triazole-3-carboxylate | 1. N-silylation. 2. Alkylation with a benzyl-containing electrophile. 3. Ammonolysis. | 1-(Substituted-benzyl)-1H-1,2,4-triazole-3-carboxamide |

Catalytic and Green Chemistry Innovations in Synthesis

Recent advancements in synthetic organic chemistry have emphasized the development of more efficient and environmentally benign methodologies. For the synthesis of this compound and its analogs, significant progress has been made in catalytic and green chemistry approaches, aiming to reduce waste, energy consumption, and the use of hazardous materials.

Metal-Catalyzed (e.g., Copper or Ruthenium) Methodologies

Metal-catalyzed reactions, particularly those involving copper and ruthenium, have become instrumental in the synthesis of triazole rings, offering high efficiency and selectivity.

Copper-Catalyzed Synthesis: Copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a prominent method for synthesizing 1,2,3-triazole derivatives, and related principles are applied to the construction of other heterocyclic systems. ias.ac.innih.gov This reaction is known for its reliability, high yields, and mild reaction conditions. For instance, the synthesis of 1,2,3-triazole derivatives has been achieved with high yields using Cu(I) as a catalyst under both conventional heating and microwave irradiation. ias.ac.in While much of the literature focuses on 1,2,3-triazoles, copper catalysis is also relevant for 1,2,4-triazole synthesis. For example, a method for creating 1,4,5-trisubstituted-1,2,3-triazoles through a copper-mediated reaction has been reported, showcasing the versatility of copper in forming triazole rings. nih.gov An efficient synthesis of N-[(1-benzyl-1,2,3-triazol-4-yl)methyl]carboxamides was achieved via the Cu(I)-catalyzed azide-alkyne cycloaddition of steroidal alkynyl carboxamides and p-substituted benzyl azides. nih.gov

Ruthenium-Catalyzed Synthesis: Ruthenium catalysts have also emerged as a powerful tool in triazole synthesis. researchgate.net Ruthenium complexes can effectively catalyze cycloaddition reactions. For example, a RuH2(CO)(PPh3)3 complex has been used to catalyze the cycloaddition of various alkynes and organic azides in water, a green solvent. rsc.org This method is notable for its efficiency even with low catalyst loading and its application in one-pot syntheses starting from bromides and sodium azide. rsc.org Although these examples often lead to 1,2,3-triazoles, the catalytic principles are significant for the broader field of triazole synthesis.

| Catalyst | Reactants | Solvent | Key Feature | Reference |

|---|---|---|---|---|

| Cu(I) | Alkynes and Organic Azides | DMF:H₂O | High yields under microwave irradiation. | ias.ac.in |

| RuH₂(CO)(PPh₃)₃ | Azides and Alkynes | H₂O | Efficient cycloaddition in water; low catalyst loading. | rsc.org |

| Copper Bromide | Alkyne and Azide | Not specified | Temperature-dependent synthesis of bis(1,2,3-triazole). | nih.gov |

Solvent-Free and Microwave-Assisted Protocols

In line with the principles of green chemistry, solvent-free and microwave-assisted synthetic methods have gained significant traction. These techniques often lead to dramatic reductions in reaction times, increased yields, and simpler work-up procedures.

Microwave-Assisted Synthesis: Microwave irradiation has proven to be a highly effective energy source for the synthesis of 1,2,4-triazole derivatives. rjptonline.org The use of microwave energy can accelerate reaction rates by orders of magnitude compared to conventional heating methods. researchgate.netrsc.org A key advantage is the significant reduction in reaction times, often from hours to mere minutes, while achieving high product yields. rsc.org

For example, a series of 1,2,4-triazole-3-carboxamides were efficiently prepared from 1,2,4-triazole-3-carboxylates and various amines in toluene (B28343) under microwave conditions. researchgate.net This method is notable for proceeding under neutral conditions without the need for a catalyst. researchgate.netrsc.org Similarly, other researchers have reported the microwave-assisted synthesis of various 1,2,4-triazole derivatives, such as Schiff's bases and sulfonamides, in just a few minutes with remarkable yields. rjptonline.orgpensoft.net The fusion of carboxylic acids with thiocarbohydrazide (B147625) under microwave irradiation is another efficient route to forming the 1,2,4-triazole-3-thiol ring system, a precursor for further derivatization. pensoft.net

| Product Type | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| N-substituted propenamide derivatives | Microwave | 33-90 seconds | 82% | rsc.org |

| Conventional | Several hours | Not specified | ||

| 1,3,5-trisubstituted-1,2,4-triazoles | Microwave | 1 minute | 85% | rsc.org |

| Conventional | > 4 hours | Not specified | ||

| 3,5-disubstituted-1,2,4-triazoles | Microwave | 1.5 hours | 85% | rsc.org |

| Conventional (Hydrothermal) | 72 hours | Not specified |

Derivatization Strategies for Structural Diversity

The structural modification of the this compound scaffold is a key strategy for modulating its physicochemical properties and biological activities. Derivatization can be targeted at several positions, including the N1-benzyl group, the carboxamide moiety, and the triazole ring itself.

One common strategy involves the synthesis of various N-substituted analogs of the core 1,2,4-triazole-3-carboxamide structure. For example, replacing the ribose fragment of the antiviral drug ribavirin (B1680618) (a 1,2,4-triazole-3-carboxamide nucleoside) with other cyclic ethers like tetrahydropyran (B127337) and tetrahydrofuran (B95107) has been explored. eurekaselect.com

Another approach focuses on introducing diverse substituents at the N1 position of the triazole ring. Alkyl/aryloxymethyl groups have been introduced to the 1,2,4-triazole-3-carboxamide core to create a library of compounds for biological screening. mdpi.comresearchgate.netbohrium.com The synthesis of these derivatives often starts from methyl 1,2,4-triazole-3-carboxylate, which is first N-alkylated and then converted to the final carboxamide. For instance, 1-(benzyloxymethyl)-1,2,4-triazole-3-carboxamide was synthesized from methyl 1,2,4-triazole-3-carboxylate. mdpi.com

Furthermore, the carboxamide group itself can be modified. The synthesis of various 1,2,3-triazole-4-carboxamides has been achieved through a one-pot procedure involving the hydrolysis of a nitrile intermediate, demonstrating a versatile method for creating a library of compounds with different amide substituents. scielo.org.mx Although this example is for the 1,2,3-isomer, the synthetic strategy for modifying the carboxamide is broadly applicable. The synthesis of a series of 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones and related compounds showcases further complex derivatizations starting from a core triazole structure. nih.gov

| Starting Material | Modification Site | Introduced Group | Example Product | Reference |

|---|---|---|---|---|

| Methyl 1,2,4-triazole-3-carboxylate | N1 Position | Benzyloxymethyl | 1-(Benzyloxymethyl)-1,2,4-triazole-3-carboxamide | mdpi.com |

| Methyl 1,2,4-triazole-3-carboxylate | N1 Position | Isopropyloxymethyl | 1-(Isopropyloxymethyl)-1,2,4-triazole-3-carboxamide | mdpi.com |

| 1,2,4-triazole-3-carboxamide | N1 or C5 Position | Tetrahydrofuran-2-yl | 1-(Tetrahydrofuran-2-yl)-1,2,4-triazol-3-carboxamide | eurekaselect.com |

| 1,2,4-triazole-3-carboxamide | N1 or C5 Position | Tetrahydropyran-2-yl | 5-(Tetrahydropyran-2-yl)-1,2,4-triazole-3-carboxamide | eurekaselect.com |

Biological Activity and Pharmacological Potential of 1 Benzyl 1h 1,2,4 Triazole 3 Carboxamide Derivatives

Anticancer and Antiproliferative Investigations

Inhibition of Cellular Proliferation Across Diverse Cancer Cell Lines (e.g., A549, MCF-7, HeLa, BT-474, DU-145, A431, A2780, HepG2)

Derivatives based on the 1,2,4-triazole (B32235) and the closely related 1,2,3-triazole scaffolds have demonstrated broad-spectrum antiproliferative activity against a wide range of human cancer cell lines. This indicates their potential to act against various types of malignancies.

Research has shown that these compounds effectively inhibit the growth of lung (A549), breast (MCF-7), cervical (HeLa), liver (HepG2), and prostate (DU-145) cancer cells. For instance, certain 1,2,4-triazole-chalcone hybrids have shown notable anti-proliferative effects against A549, HeLa, and MCF-7 cell lines. adelphi.edu Similarly, other 1,2,4-triazole derivatives have been found to be active against MCF-7, HepG2, and DU-145 cell lines. researchgate.netajbasweb.com A series of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides, which share the key benzyl-triazole feature, showed potent activity, with one derivative exhibiting an IC₅₀ value as low as 46 nM against MCF-7 breast cancer cells. nih.gov The antiproliferative efficacy of various triazole derivatives is highlighted by their half-maximal inhibitory concentration (IC₅₀) values, as detailed in the table below.

| Derivative Class | Cell Line | Cancer Type | IC₅₀ (µM) | Source |

|---|---|---|---|---|

| N-((1-(3-phenoxybenzyl)-1H-1,2,3-triazol-4-yl)methyl)-2-phenyloxazole-4-carboxamide | MCF-7 | Breast | 0.56 | nih.gov |

| N-((1-(3-phenoxybenzyl)-1H-1,2,3-triazol-4-yl)methyl)picolinamide (13e) | MCF-7 | Breast | 0.046 | nih.gov |

| 1,2,4-Triazole-Chalcone Hybrid (10q) | A549 | Lung | 25.58 | adelphi.edu |

| Erlotinib-1,2,3-Triazole Hybrid (4m) | HeLa | Cervical | 3.79 | nih.gov |

| 5-pyridinyl-1,2,4-triazole Derivative (3d) | HepG2 | Liver | 3.78 | nih.gov |

| Isothiazolidin-4-one-1,2,4-triazole Hybrid (C) | DU-145 | Prostate | More active than 5-FU | researchgate.netajbasweb.com |

| Coumarin-1,2,3-Triazole Hybrid (LaSOM 186) | MCF-7 | Breast | 2.66 | rsc.org |

| 1,2,3-Triazole-Uridine Hybrid (3j) | HeLa | Cervical | 6.80 | researchgate.net |

Mechanisms of Cytotoxicity:

The anticancer effects of 1-benzyl-1H-1,2,4-triazole-3-carboxamide derivatives and their analogs are attributed to several well-defined mechanisms of cytotoxicity. These compounds can interfere with critical cellular processes, leading to cell death and the inhibition of tumor growth.

Tubulin Polymerization Inhibition and Antimicrotubule Activity

A primary mechanism of action for many triazole-based anticancer agents is the disruption of microtubule dynamics. Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, structure, and transport. By inhibiting the polymerization of tubulin, the protein subunit of microtubules, these compounds disrupt the formation of the mitotic spindle, a key structure for chromosome segregation during mitosis. nih.gov

Several studies have confirmed this antimicrotubule activity. For example, certain N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides have been shown to completely inhibit tubulin polymerization in vitro. nih.gov Further investigations on related indole/1,2,4-triazole hybrids identified derivatives that were more effective at blocking tubulin polymerization than the well-known agent combretastatin (B1194345) A-4 (CA-4). mdpi.com This interference with microtubule function leads to a halt in cell division, ultimately triggering cell death.

Cell Cycle Arrest (e.g., M-phase, G2/M phase, subG1-phase Accumulation)

As a direct consequence of their antimicrotubule activity, many triazole derivatives induce cell cycle arrest, predominantly at the G2/M phase. nih.gov The G2/M checkpoint ensures that cells are ready for mitosis; disruption of the microtubule network activates this checkpoint, preventing cells from entering mitosis (M-phase).

Flow cytometry analyses have consistently demonstrated that treatment of cancer cells with these compounds leads to a significant accumulation of cells in the G2/M phase. nih.govmdpi.com For instance, a series of 1,2,3-triazole–containing pyridine (B92270) derivatives were found to arrest the cell cycle at the G2/M phase. nih.gov Some derivatives also cause arrest directly in the M-phase. nih.gov Furthermore, an increase in the subG1 cell population is often observed, which is indicative of apoptotic cell death, as cells with fragmented DNA accumulate in this phase. mdpi.com

Apoptosis Induction (e.g., Mitochondrial Dysfunction, Caspase Activation)

Beyond halting the cell cycle, 1,2,4-triazole derivatives actively induce apoptosis, or programmed cell death, a crucial process for eliminating cancerous cells. This is often achieved through the intrinsic mitochondrial pathway. These compounds can alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. An increased Bax/Bcl-2 ratio leads to mitochondrial dysfunction and the release of cytochrome c into the cytoplasm.

The release of cytochrome c triggers a cascade of enzymatic activations involving caspases. Caspases are proteases that execute the apoptotic program. Studies have shown that triazole derivatives activate key caspases, such as caspase-3, caspase-8, and caspase-9. nih.gov The cleavage and activation of caspase-3, an effector caspase, is a hallmark of apoptosis and is frequently observed in cells treated with these compounds. nih.gov

Inhibition of Cyclin-Dependent Kinases (CDKs) in Related Analogs

Cyclin-dependent kinases (CDKs) are a family of protein kinases that are fundamental to the regulation and progression of the cell cycle. The deregulation of CDK activity is a common feature in many cancers, making them an attractive target for anticancer drug development.

While not the primary focus for all this compound derivatives, related analogs have shown significant CDK inhibitory activity. For example, series of 1-acyl-1H- adelphi.edunih.govnih.govtriazole-3,5-diamine analogues have been identified as potent and selective inhibitors of CDK1 and CDK2. Indolyl 1,2,4-triazole scaffolds have also been designed to target CDK4 and CDK6. Furthermore, in-silico molecular docking studies have predicted strong binding interactions between 1,2,3-triazole carboxamide derivatives and the active site of the CDK4-Cyclin D3 complex, suggesting a potential mechanism for their anticancer effects. ijpsdronline.com Inhibition of CDKs can block the cell cycle at various checkpoints, thereby preventing cancer cell proliferation.

Antimicrobial Efficacy

Derivatives of the this compound scaffold have been investigated for their ability to combat various microbial pathogens, including bacteria and fungi.

The antibacterial potential of 1,2,4-triazole derivatives has been evaluated against a spectrum of both Gram-positive and Gram-negative bacteria. Research has shown that certain structural modifications on the triazole ring can lead to significant antibacterial effects. For instance, various Schiff bases derived from 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol have demonstrated strong activity against the Gram-positive bacterium Staphylococcus aureus, with some derivatives showing efficacy superior to the standard drug streptomycin. nih.gov However, in the same study, none of the tested compounds showed activity against the Gram-negative bacterium Escherichia coli. nih.gov

Other studies on related 1,2,4-triazole structures have reported varied results. Some synthesized compounds were effective against both Staphylococcus aureus and Bacillus cereus (Gram-positive), as well as Pseudomonas aeruginosa (Gram-negative), while showing no effect against E. coli. researchgate.net The minimum inhibitory concentrations (MICs) for some 1-fluorobenzoyl-4-aryl/(alkyl)thiosemicarbazides, precursors to 1,2,4-triazoles, were found to be in the range of 7.82 to 31.25 μg/mL against methicillin-sensitive and methicillin-resistant Staphylococcus aureus. nih.gov Another study focusing on 1-benzyl-1,2,3-triazoles (a related isomer) noted moderate and selective inhibition of Staphylococcus aureus and several Gram-negative strains, including E. coli and Salmonella enterica. scielo.org.mx

| Derivative Type | Gram-positive Bacteria | Gram-negative Bacteria | Reference |

| Schiff bases of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol | Staphylococcus aureus : Strong activity, some superior to streptomycin. | Escherichia coli : No activity observed. | nih.gov |

| 1,2,4-Triazole derivatives (Y2, Y3) | Staphylococcus aureus, Bacillus cereus : Effective. | Pseudomonas aeruginosa : Effective (Y3 higher than penicillin G). Escherichia coli : Not effective. | researchgate.net |

| 4-(substituted ethanoyl)amino-3-mercapto-5-phenyl-1,2,4-triazoles | Staphylococcus aureus, Bacillus subtilis : Investigated. | Pseudomonas aeruginosa, Escherichia coli : Investigated. | researchgate.net |

| 1-Fluorobenzoylthiosemicarbazides | Staphylococcus aureus (incl. MRSA): Active (MIC: 7.82-31.25 µg/mL). | Not specified. | nih.gov |

| 1-Benzyl-1,2,3-triazoles | Staphylococcus aureus : Moderate, selective inhibition. | Escherichia coli, Salmonella enterica : Moderate, selective inhibition. | scielo.org.mx |

The antifungal activity of 1,2,4-triazole derivatives is well-documented, forming the basis of several commercial antifungal drugs. Research into novel derivatives containing carboxamide fragments continues to yield promising results. A series of novel benzylic 1,2,3-triazole-4-carboxamides were evaluated against a panel of fungi, including Aspergillus fumigatus, Trichosporon cutaneum, Rhizopus oryzae, Mucor hiemalis, and several Candida species. researchgate.netscielo.org.mx Two compounds in this series, 3d and 3e, were particularly effective against R. oryzae, showing better activity than the reference drug itraconazole (B105839). researchgate.net

In another study, novel 1,2,4-triazole derivatives containing carboxamide fragments were designed based on the structure of the commercial fungicide mefentrifluconazole. mdpi.comresearchgate.net These compounds were tested against various phytopathogenic fungi. One derivative, compound 6h, showed outstanding inhibitory activity (92%) against Physalospora piricola. mdpi.comnih.gov Many 1,2,4-triazole derivatives have demonstrated significant activity against various strains of Candida albicans, a common cause of systemic fungal infections. niscpr.res.inekb.eg

| Derivative Type | Fungal Species | Key Findings | Reference |

| Benzylic 1,2,3-triazole-4-carboxamides | Aspergillus fumigatus, Trichosporon cutaneum, Rhizopus oryzae, Mucor hiemalis, Candida spp. | Compounds 3d and 3e showed high efficacy against R. oryzae, superior to itraconazole. | researchgate.net |

| 1,2,4-Triazole derivatives with carboxamide fragments | Physalospora piricola | Compound 6h displayed 92% inhibition, with an EC₅₀ value of 13.095 µg/mL. | mdpi.comnih.gov |

| 1,2,4-Triazole derivatives | Candida albicans | Various derivatives show potent activity, with some MIC values ranging from <0.008 μg/mL to 1 μg/mL. | niscpr.res.inekb.eg |

| 1,2,4-Triazole thioether derivatives | Mucor sp. | Compound 9d showed strong activity with an EC₅₀ value of 12.95 μg mL−1. | nih.gov |

Tuberculosis remains a major global health challenge, and the search for new antitubercular agents is critical. Derivatives of 1,2,4-triazole have emerged as a promising class of compounds targeting Mycobacterium tuberculosis. A series of pyridine-1,2,4-triazole derivatives were synthesized and tested for their antimycobacterial activity. mdpi.comnih.govnih.gov One compound, designated C4, was found to be the most active against Mycobacterium tuberculosis H37Ra with a Minimum Inhibitory Concentration (MIC) of 0.976 μg/mL. mdpi.comnih.govnih.gov Other compounds in the same series also showed satisfactory results with MIC values ranging from 31.25 to 62.5 μg/mL. mdpi.comnih.govnih.gov

Further research has led to the identification of 1,2,4-triazole derivatives that potently inhibit M. tuberculosis by targeting essential enzymes. johnshopkins.edu For example, compounds 21 and 28 were identified as potent inhibitors against the H37Rv strain (MIC = 0.03–0.13 μg/mL) and even against multidrug-resistant (MDR) and extensive drug-resistant (XDR) clinical isolates by targeting the mycobacterial membrane protein MmpL3. johnshopkins.edu Another series of N-(3-(2-(3-hydrazinyl-3-oxoalkanoyl)hydrazinyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-4-yl)isonicotinamide derivatives was synthesized and evaluated, with compound 6a being the most potent antitubercular agent in the series. rjptonline.org

| Derivative Series | Target Strain | Most Active Compound(s) | MIC (μg/mL) | Reference |

| Pyridine-1,2,4-triazole derivatives | M. tuberculosis H37Ra | C4 | 0.976 | mdpi.comnih.govnih.gov |

| Pyridine-1,2,4-triazole derivatives | M. tuberculosis H37Ra | C8, C11, C14 | 31.25 - 62.5 | mdpi.comnih.govnih.gov |

| MmpL3 Inhibitors | M. tuberculosis H37Rv | 21, 28 | 0.03 - 0.13 | johnshopkins.edu |

| Isonicotinamide derivatives | M. tuberculosis H37Rv | 6a | Potent activity reported | rjptonline.org |

| 1,2,3-Triazole derivatives | M. tuberculosis H37Ra | 15e | 5.8 (most active of 31 compounds) | rsc.org |

Antiviral Properties

Beyond their antimicrobial effects, triazole derivatives have been explored for their potential to inhibit viral replication, with significant findings in the fields of HIV and influenza research.

Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a cornerstone of highly active antiretroviral therapy (HAART) for HIV-1 infection. The 1,2,4-triazole scaffold has been investigated as a promising core for the development of new NNRTIs. nih.govtandfonline.com A promising compound, N-(4-carboxy-2-chlorophenyl)-2-((4-benzyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl)acetamide, was identified with potent inhibitory activity and good aqueous solubility, marking it as a potential lead for further development. nih.govtandfonline.com

Studies on the closely related 1-benzyl-1H-1,2,3-triazole derivatives attached to carbohydrate templates have also shown inhibitory activity against HIV-1 RT. nih.govbohrium.com Specific compounds (2a, 2d, and 2g) from this series were identified as the most active, inhibiting the enzyme's catalytic activity with low cytotoxicity. nih.govbohrium.com Another study designed a series of novel 1,2,4-triazole derivatives, of which three showed moderate activity against wild-type HIV-1, with EC50 values ranging from 4.87 µM to 17.4 µM. ingentaconnect.comingentaconnect.com

The influenza virus nucleoprotein (NP) is a crucial protein for viral replication and has become an attractive target for novel anti-influenza drug development. nih.gov Utilizing a known NP inhibitor as a lead molecule, researchers have designed and synthesized a series of 1H-1,2,3-triazole-4-carboxamide derivatives as new anti-influenza A agents. researchgate.netacs.org

One of the most potent compounds from this research, designated 3b, effectively inhibited the replication of various H3N2 and H1N1 influenza A virus strains with IC₅₀ values between 0.5 and 4.6 μM. researchgate.netacs.org Importantly, compound 3b also demonstrated strong inhibition against highly pathogenic H5N1 strains as well as amantidine-resistant and oseltamivir-resistant H1N1 virus strains, with IC₅₀ values in the sub-micromolar range. researchgate.netacs.org Computational studies suggest that this compound directly targets the influenza A virus nucleoprotein, inhibiting its accumulation in the nucleus. researchgate.netacs.org

Enzyme Inhibition Profiles

Derivatives of the this compound core structure have been investigated for their inhibitory effects on a range of enzymes implicated in various disease pathologies. The following sections detail the research findings in this area.

While direct studies on this compound derivatives as acetylcholinesterase (AChE) inhibitors are limited, research on related triazole-containing scaffolds has shown promise in the context of neurodegenerative diseases like Alzheimer's. For instance, a series of 9H-carbazole derivatives featuring an N-benzyl-1,2,3-triazole moiety were designed and evaluated as AChE inhibitors. Several of these compounds demonstrated significant anti-AChE activity, with IC50 values in the low micromolar range. nih.gov The most active compound, a 2-methylbenzyl derivative, exhibited an IC50 value of 1.9 μM. nih.gov Structure-activity relationship (SAR) studies indicated that the presence of small electron-donating groups or halogen atoms on the benzyl (B1604629) ring could enhance or maintain the inhibitory activity. nih.gov

In another study, novel 3-arylcoumarins bearing an N-benzyl triazole moiety were synthesized and evaluated for their potential against Alzheimer's disease. While these compounds generally showed weak to moderate activity against AChE, they displayed more potent inhibition of butyrylcholinesterase (BuChE). frontiersin.org This highlights the potential of the N-benzyl triazole scaffold in modulating cholinesterase activity.

It is important to note that these studies were conducted on 1,2,3-triazole isomers. Further research is warranted to determine if the specific this compound scaffold can be optimized to yield potent and selective AChE inhibitors for neurodegenerative research.

Research into the xanthine (B1682287) oxidase (XO) inhibitory potential of the precise this compound scaffold is not extensively documented in the available literature. However, studies on closely related N-benzyl-1H-1,2,3-triazole derivatives have demonstrated significant inhibitory activity against this enzyme, which is a key target in the management of hyperuricemia and gout.

One study focused on the synthesis and XO inhibition of various dimethyl N-benzyl-1H-1,2,3-triazole-4,5-dicarboxylate and (N-benzyl-1H-1,2,3-triazole-4,5-diyl)dimethanol derivatives. nih.gov All tested compounds in these series exhibited notable inhibitory activities, with IC50 values ranging from 0.71 to 2.25 μM. nih.gov Specifically, (1-(3-bromobenzyl)-1H-1,2,3-triazole-4,5-diyl)dimethanol and dimethyl 1-(4-chlorobenzyl)-1H-1,2,3-triazole-4,5-dicarboxylate were identified as the most potent inhibitors, with IC50 values of 0.71 μM and 0.73 μM, respectively. nih.gov

These findings suggest that the N-benzyl triazole core is a promising framework for the design of novel XO inhibitors. Further investigation is required to ascertain whether the this compound scaffold can also yield potent XO inhibitors.

A study involving N-[(1-benzyl-1,2,3-triazol-4-yl)methyl]-carboxamides attached to a d-secoestrone scaffold investigated their potential to inhibit human 17β-HSD1. Several of these derivatives effectively suppressed the conversion of estrone (B1671321) to 17β-estradiol, demonstrating IC50 values in the low micromolar range. nih.gov

| Compound | Substitution on Benzyl Ring | IC50 (µM) |

|---|---|---|

| 10b | 4-Methyl | 2.1 |

| 10c | 4-Ethyl | 1.8 |

| 13a | Unsubstituted | 3.5 |

These findings indicate that the N-benzyl-triazole-carboxamide moiety can be a key pharmacophore for 17β-HSD1 inhibition. nih.gov Further research is needed to explore if derivatives of the this compound scaffold can exhibit similar or enhanced inhibitory activity.

The 1,2,4-triazole-3-carboxamide core has been identified as a promising scaffold for the development of histone deacetylase (HDAC) inhibitors. HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression and are important targets in cancer therapy.

A study focused on the design and synthesis of two series of novel HDAC inhibitors, one of which was based on a 1-(3-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamide nucleus. researchgate.netnih.gov Several of these derivatives exhibited potent HDAC inhibitory activity, with some compounds showing activity comparable to the known HDAC inhibitor SAHA (vorinostat). researchgate.netnih.gov

| Compound | Modifications | IC50 (µM) |

|---|---|---|

| 9a | - | 0.59 |

| 10a | Hydroxamic acid derivative | 0.29 |

| 10e | Hydroxamic acid derivative with linker | 0.19 |

| SAHA (reference) | - | 0.22 |

The study also explored these compounds as potential dual inhibitors of HDAC and tubulin, with some derivatives showing promising activity against both targets. researchgate.netnih.gov

Information regarding the phosphodiesterase inhibitory activity of this compound derivatives is not currently available in the scientific literature.

Cannabinoid Receptor Ligand Studies (CB1R and CB2R)

The 1-benzyl-1H-1,2,4-triazole scaffold has been investigated for its potential to modulate the activity of cannabinoid receptors, which are key components of the endocannabinoid system.

A series of 1-benzyl-1H-1,2,4-triazoles were synthesized and evaluated for their binding affinity to the cannabinoid type 1 receptor (CB1R). nih.govnih.gov Several of these compounds displayed significant affinity for CB1R, with some derivatives exhibiting Ki values in the nanomolar range. nih.govnih.gov

| Compound | Substitution on Benzyl Ring | Substitution on Phenyl Ring at C5 | Alkyl Chain at C3 | Ki (nM) |

|---|---|---|---|---|

| 7a | Unsubstituted | Unsubstituted | Heptyl | 1103 ± 155 |

| 10a | 4-Chloro | Unsubstituted | Heptyl | 247 ± 41 |

| 12a | 4-Chloro | 4-Chloro | Heptyl | 74 ± 15 |

These findings suggest that the 1-benzyl-1H-1,2,4-triazole scaffold is a promising starting point for the development of novel CB1R ligands. nih.govnih.gov

While direct studies on this compound derivatives for CB2R are limited, research on related 1,2,3-triazole derivatives has identified highly selective CB2 agonists. This indicates the potential of the broader triazole class of compounds to interact with the CB2 receptor. Further investigation is needed to determine the CB2R activity of the specific this compound scaffold.

Structure Activity Relationship Sar Studies of 1 Benzyl 1h 1,2,4 Triazole 3 Carboxamide Derivatives

Influence of Substituent Variations on the Benzyl (B1604629) Moiety (e.g., meta-phenoxy, para-alkyl, electron-donating/withdrawing groups)

The benzyl group attached to the N-1 position of the triazole ring plays a significant role in the biological activity of these compounds. The nature and position of substituents on this aromatic ring can dramatically alter the compound's potency.

Research has shown that the introduction of a meta-phenoxy group on the benzyl moiety is favorable for activity. researchgate.net This suggests that the steric bulk and electronic properties of the phenoxy group at the meta position contribute positively to the interaction with the biological target.

Para-alkyl groups on the benzyl ring have also been investigated. While specific data for 1-benzyl-1H-1,2,4-triazole-3-carboxamides is limited in the provided results, related studies on similar triazole-containing compounds indicate that para-substitution with a methyl group can slightly enhance activity. nih.gov

The electronic nature of the substituents on the benzyl ring is a critical determinant of activity. Generally, the presence of electron-donating groups is preferred over electron-withdrawing groups. nih.gov For instance, methoxy (B1213986) groups, which are electron-donating, have been shown to increase the potency of related triazole derivatives. nih.gov Conversely, the introduction of electron-withdrawing groups can be detrimental to the activity. nih.govnih.gov

| Substituent on Benzyl Moiety | Position | General Effect on Activity |

|---|---|---|

| Phenoxy | meta | Favorable |

| Alkyl (e.g., Methyl) | para | Slight Enhancement |

| Electron-Donating Groups (e.g., Methoxy) | - | Generally Favorable |

| Electron-Withdrawing Groups | - | Generally Detrimental |

Impact of Carboxamide Group Modifications and Heterocyclic Substitutions

The carboxamide group at the 3-position of the triazole ring is another key area for modification to modulate biological activity. Alterations to this functional group and the introduction of other heterocyclic rings can lead to significant changes in potency.

Studies on related 1,2,4-triazole (B32235) derivatives have shown that modifications of the carboxamide fragment can influence antifungal and anti-oomycete activities. mdpi.com For instance, the synthesis of novel 1,2,4-triazole derivatives containing different carboxamide fragments has led to compounds with potent inhibitory activity against various phytopathogenic fungi. mdpi.com

Furthermore, the introduction of different heterocyclic rings can be a successful strategy. For example, the replacement of the benzyl group with a phenyl ring is permitted without a significant loss of activity, as seen in some 1,2,3-triazole derivatives. nih.gov In some cases, replacing the 1,2,3-triazole with a 1,2,4-triazole is also tolerated. nih.gov The incorporation of moieties like pyridine (B92270) has been explored, with the methoxy group on the 2-arylpyridine moiety being favorable for activity in certain series. researchgate.net

Positional Isomerism within the Triazole Ring and its Effect on Activity

The arrangement of nitrogen atoms within the triazole ring, specifically the distinction between 1,2,3-triazole and 1,2,4-triazole isomers, can have a profound impact on the biological profile of the compounds. While the core subject is 1-benzyl-1H-1,2,4-triazole-3-carboxamide, understanding the influence of isomerism provides a broader context for SAR.

The 1,2,4-triazole nucleus is a common feature in many biologically active compounds, including antifungal and anticancer agents. globalresearchonline.netresearchgate.net The specific substitution pattern on the 1,2,4-triazole ring is critical for its biological function. For example, in a series of bis-1,2,4-triazole derivatives, the nature of the substituent on the benzyl group significantly influenced antibacterial activity. nih.gov

While direct comparisons of positional isomers of 1-benzyl-triazole-3-carboxamide are not detailed in the provided search results, the literature on triazoles consistently emphasizes that the specific isomeric form and the positions of substituents are key determinants of their pharmacological effects. nih.gov

Correlation of Molecular Descriptors (e.g., lipophilicity, molecular volume) with Biological Potency

Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in understanding how physicochemical properties, or molecular descriptors, of a compound correlate with its biological activity. For 1,2,4-triazole derivatives, descriptors such as lipophilicity (log P) and molecular volume play a significant role.

QSAR analyses have shown that for some series of 1,2,4-triazole derivatives, a correlation exists between the pIC50 (a measure of potency) and descriptors like the difference in the heat of formation (DELH), the energy of the lowest unoccupied molecular orbital (ELUMO), log P, and molar refractivity (MR). asianpubs.org Such studies suggest that modifying the volume and hydrophobicity of the molecule can be a useful strategy for designing novel, more active compounds. asianpubs.org

Generally, increasing the size of substituents, particularly through the introduction of aromatic fragments, can influence the safety profile of the compounds. researchgate.net The lipophilicity, often represented by log P, is a crucial factor as it affects the compound's ability to cross biological membranes and reach its target.

Fragment-Based Drug Discovery (FBDD) Concepts in Triazole Design

Fragment-based drug discovery (FBDD) is a modern approach in drug design that involves identifying small chemical fragments that bind to a biological target and then growing or linking them to create more potent lead compounds. The triazole scaffold is well-suited for FBDD due to its versatile chemistry and ability to act as a linker between different pharmacophores. frontiersin.org

The 1,2,3-triazole ring, in particular, is often synthesized via "click chemistry," which is a highly efficient and reliable method, making it attractive for FBDD approaches. researchgate.net In the context of 1-benzyl-1H-1,2,4-triazole-3-carboxamides, FBDD principles can be applied by considering the benzyl, triazole, and carboxamide components as individual fragments. By identifying optimal fragments for each position, medicinal chemists can assemble new molecules with improved potency and selectivity. nih.gov The discovery of selective and active anticancer agents among 1,2,3-triazole-4-carboxamides has been highlighted as an area where FBDD concepts could be particularly valuable for further studies. researchgate.net

Computational and Theoretical Investigations

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand the interactions between ligands, such as 1-Benzyl-1H-1,2,4-triazole-3-carboxamide derivatives, and their biological targets at a molecular level.

eIF4E (eukaryotic translation initiation factor 4E): Molecular docking studies on closely related alkyl/aryloxymethyl derivatives of 1,2,4-triazole-3-carboxamide suggest a potential mechanism of action involving the inhibition of protein synthesis. These simulations indicate that the derivatives may interfere with the assembly of the eIF4E complex, which is crucial for the initiation of translation. By disrupting this process, the compounds could exhibit antiproliferative effects, making them potential leads for anticancer treatments. nih.gov

Tubulin: Derivatives of the benzyl-triazole scaffold have been investigated as potential anticancer agents targeting tubulin. Molecular docking simulations of 3-Benzyl-N-aryl-1H-1,2,4-triazol-5-amines against the colchicine (B1669291) binding site of tubulin have demonstrated effective binding affinities, with calculated energies ranging from -7.5 to -8.0 kcal/mol. researchgate.net These computational findings suggest that the benzyl-triazole framework can fit within the tubulin binding pocket, indicating a potential mechanism for its antiproliferative activity. researchgate.net

Xanthine (B1682287) Oxidase (XO): The 1,2,4-triazole (B32235) scaffold is a known framework for xanthine oxidase inhibitors. Molecular modeling simulations have been performed on 5-benzyl-3-pyridyl-1H-1,2,4-triazole derivatives to understand their interaction with the XO binding pocket. researchgate.net These studies help in rationalizing the structure-activity relationships and designing more potent inhibitors for conditions like gout. researchgate.net

While specific docking studies for this compound against influenza nucleoprotein were not prominently found in the reviewed literature, the application of this technique to the targets above demonstrates its utility in elucidating potential therapeutic applications for this class of compounds.

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, geometry, and reactivity of molecules. These methods have been applied to various triazole derivatives to provide a deeper understanding of their fundamental properties.

DFT calculations are commonly used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional conformation of the molecule by finding the minimum energy state. nih.gov

Analyze Electronic Properties: Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity. nih.gov

Predict Spectroscopic Features: Theoretical calculations of NMR and FTIR spectra can be compared with experimental data to confirm the molecular structure. nih.gov

Determine Charge Distribution: Methods like Natural Population Analysis (NPA) can be used to calculate the charge distribution on the atoms within the molecule, offering insights into its reactivity and intermolecular interactions. nih.gov

For various 1,2,3- and 1,2,4-triazole derivatives, DFT studies have been instrumental in confirming molecular structures, understanding chemical reactivity descriptors, and corroborating experimental findings from molecular docking and biological assays. nih.govresearchgate.net

In Silico Assessment of Pharmacological Properties and Scaffold Design

The in silico assessment of pharmacological properties (like ADME - Absorption, Distribution, Metabolism, and Excretion) and the rational design of molecular scaffolds are crucial steps in modern drug discovery. The 1,2,4-triazole-3-carboxamide core is recognized as a valuable scaffold in medicinal chemistry.

Pharmacological Potential: Studies on derivatives of 1,2,4-triazole-3-carboxamide have revealed their potential as antiproliferative agents. The n-decyloxymethyl derivatives, for instance, have been shown to induce leukemia cell death at low micromolar concentrations. nih.gov

Scaffold Versatility: The 1,2,4-triazole ring is considered a bio-isostere, capable of replacing other chemical groups to improve pharmacological properties. researchgate.net Triazole-based acetamides, for example, serve as important scaffolds for a variety of pharmacologically active drugs. ijper.org The versatility of this scaffold allows for the development of hybrid molecules with enhanced biological activities. ijper.org

Drug-Likeness: In silico tools are used to predict properties like Lipinski's rule of five, which helps in assessing the drug-likeness of a compound. For instance, a novel N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)-carboxamide was predicted to obey these rules, suggesting it has the potential to be an orally active drug. nih.gov

These computational approaches enable the efficient screening of virtual compound libraries and the prioritization of candidates for synthesis and further biological evaluation.

Theoretical Comparisons of Molecular Descriptors and Conformational Analyses

The theoretical calculation of molecular descriptors and the analysis of a molecule's possible conformations provide valuable information about its physicochemical properties and potential biological activity.

Molecular Descriptors: A range of molecular descriptors for N-Benzyl-1H-1,2,4-triazole-3-carboxamide have been computed and are available in public databases. These descriptors quantify various aspects of the molecular structure and are used in quantitative structure-activity relationship (QSAR) studies.

| Descriptor | Value |

|---|---|

| Molecular Weight | 202.21 g/mol |

| XLogP3 | 1.1 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 3 |

| Exact Mass | 202.08546096 Da |

| Topological Polar Surface Area | 70.7 Ų |

| Heavy Atom Count | 15 |

| Complexity | 215 |

Data sourced from PubChem CID 1072357. nih.gov

Conformational Analysis: The study of different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds is known as conformational analysis. For related benzyl-triazole structures, computational methods are used to perform exhaustive studies of their electronic and molecular structure, including conformational and frontal molecular orbitals (FMO) analysis, to rationalize their pharmacological activity. benthamscience.com These analyses help in understanding how the molecule might adapt its shape to fit into a biological target's binding site.

Advanced Characterization and Analytical Methodologies in Research of 1 Benzyl 1h 1,2,4 Triazole 3 Carboxamide

Spectroscopic Methods for Elucidation of Molecular Structures

Spectroscopy is the primary toolset for elucidating the molecular architecture of novel compounds. By probing the interaction of molecules with electromagnetic radiation, researchers can map out the connectivity of atoms and the nature of the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the precise structure of an organic molecule in solution. It provides detailed information about the carbon-hydrogen framework. For 1-Benzyl-1H-1,2,4-triazole-3-carboxamide, both ¹H and ¹³C NMR spectra are essential for full characterization.

¹H NMR: The proton NMR spectrum reveals the number of different types of protons, their electronic environment, and their proximity to other protons. Based on the structure of this compound, a characteristic pattern of signals is expected. For instance, the two protons of the benzyl (B1604629) group's methylene (B1212753) bridge (-CH₂-) would typically appear as a distinct singlet. The five protons on the phenyl ring would produce signals in the aromatic region of the spectrum, while the lone proton on the triazole ring (at the C5 position) would also yield a singlet. The two protons of the primary amide (-CONH₂) would likely be observed as two broad singlets.

¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon atoms in the molecule. Key expected signals include those for the methylene carbon, the aromatic carbons of the phenyl ring, the two distinct carbons of the triazole ring, and the carbonyl carbon of the carboxamide group. The chemical shifts of these signals are indicative of their electronic environment.

| Nucleus | Expected Chemical Shift (δ, ppm) | Assignment | Multiplicity |

|---|---|---|---|

| ¹H | ~5.4-5.7 | Benzylic CH₂ | Singlet (s) |

| ¹H | ~7.2-7.5 | Aromatic C₆H₅ | Multiplet (m) |

| ¹H | ~8.5-8.9 | Triazole C5-H | Singlet (s) |

| ¹H | ~7.6 and ~7.8 | Amide NH₂ | Broad Singlets (br s) |

| ¹³C | ~52-55 | Benzylic CH₂ | - |

| ¹³C | ~127-135 | Aromatic C₆H₅ | - |

| ¹³C | ~145-160 | Triazole C3 & C5 | - |

| ¹³C | ~160-163 | Carbonyl C=O | - |

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers clues to its structure through the analysis of fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) can determine the molecular formula with high accuracy. For this compound (C₁₀H₁₀N₄O), the expected exact mass is 202.0855 g/mol .

In a typical mass spectrum, the compound would exhibit a molecular ion peak ([M]⁺) or, more commonly in modern techniques like electrospray ionization (ESI), a protonated molecular ion ([M+H]⁺) at m/z 203.0927. Common fragments could include the benzyl cation (m/z 91) and other fragments resulting from the cleavage of the triazole or carboxamide moieties.

| Ion Type | Calculated m/z | Assignment |

|---|---|---|

| [M+H]⁺ | 203.0927 | Protonated Molecular Ion |

| [M+Na]⁺ | 225.0746 | Sodium Adduct |

| [C₇H₇]⁺ | 91.0548 | Benzyl Cation Fragment |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the molecule, which causes molecular vibrations (stretching, bending). The IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. researchgate.net The primary amide group would show distinctive N-H stretching bands and a strong C=O (Amide I) stretching band. researchgate.net Aromatic and aliphatic C-H stretches, as well as C=C and C=N stretches from the rings, would also be visible. sapub.org

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group Assignment |

|---|---|---|

| 3200-3400 | N-H Stretch | Primary Amide (-CONH₂) |

| 3000-3100 | C-H Stretch | Aromatic Ring |

| 2850-2960 | C-H Stretch | Benzylic CH₂ |

| 1650-1680 | C=O Stretch (Amide I) | Carboxamide |

| ~1600 | C=C Stretch | Aromatic Ring |

Chromatographic Techniques for Purification and Analysis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is indispensable for both the purification of synthesized products and the analysis of their purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify each component in a mixture. It is widely used to determine the purity of pharmaceutical and chemical compounds. For this compound, a reversed-phase HPLC method would typically be developed. This involves a nonpolar stationary phase (like a C18 column) and a polar mobile phase, often a mixture of water or a buffer with an organic solvent like acetonitrile (B52724) or methanol. epa.gov The compound would elute at a specific retention time under defined conditions (e.g., column type, mobile phase composition, flow rate), and its purity can be assessed by the area of its peak relative to any impurity peaks.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique used to monitor the progress of a chemical reaction and to check the purity of a compound. rsc.orgjocpr.com A TLC analysis of this compound would involve spotting the compound on a plate coated with a stationary phase, typically silica (B1680970) gel. The plate is then developed in a sealed chamber with a suitable mobile phase, such as a mixture of ethyl acetate (B1210297) and hexane (B92381). The compound travels up the plate at a certain rate, determined by its affinity for the stationary and mobile phases, resulting in a specific Retention Factor (Rƒ) value. Visualization is often achieved under UV light. jocpr.com

Silica Gel Chromatography for Product Isolation

Silica gel chromatography is a cornerstone technique for the purification of moderately polar organic compounds like triazole carboxamides. The principle of this method relies on the differential partitioning of components in a mixture between a stationary phase (silica gel) and a mobile phase (eluent). The separation is driven by differences in polarity; more polar compounds adsorb more strongly to the polar silica gel and thus elute more slowly.

In the synthesis of benzyl-triazole derivatives, flash column chromatography using silica gel (typically 230-400 mesh) is a common method for isolating the final product. scielo.org.mx The crude reaction mixture is first dissolved in a minimal amount of solvent and loaded onto the top of a column packed with silica gel. A carefully selected solvent system, often a binary mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate, is then passed through the column. scielo.org.mxsemanticscholar.org

The polarity of the eluent is critical and is often determined empirically using thin-layer chromatography (TLC) to achieve optimal separation. For compounds analogous to this compound, varying ratios of hexane and ethyl acetate are frequently effective. semanticscholar.org By gradually increasing the proportion of the more polar solvent (gradient elution), compounds are eluted in order of increasing polarity. Fractions are collected and analyzed by TLC to identify those containing the pure desired product, which are then combined and concentrated to yield the isolated compound.

Table 1: Typical Parameters for Silica Gel Chromatography Purification

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel (e.g., 60 Å, 230-400 mesh) scielo.org.mx |

| Mobile Phase (Eluent) | Hexane-Ethyl Acetate mixtures (e.g., 70:30, 4:1, 1:1) scielo.org.mxsemanticscholar.org |

| Technique | Flash Column Chromatography or Preparative TLC scielo.org.mxsemanticscholar.org |

| Monitoring | Thin-Layer Chromatography (TLC) with UV light visualization scielo.org.mx |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the atomic and molecular structure of a crystalline solid. This technique involves directing a beam of X-rays onto a single crystal of the compound. The resulting diffraction pattern of scattered X-rays is collected and analyzed to build a three-dimensional model of the electron density, from which the precise positions of the atoms in the crystal lattice can be determined.

While a specific crystal structure for this compound is not publicly available, data from the closely related analog, 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide , provides significant insight into the expected structural features. nih.gov The crystallographic data for this analog reveals key details about its solid-state conformation, including bond lengths, angles, and intermolecular interactions. nih.gov

The analysis for this analog showed a monoclinic crystal system with the space group P 1 21/c 1. nih.gov The unit cell dimensions, which define the size and shape of the basic repeating unit of the crystal lattice, were determined with high precision. Such data is fundamental for understanding the packing of molecules in the solid state and identifying potential hydrogen bonding or π–π stacking interactions that stabilize the crystal structure.

Table 2: Crystallographic Data for the Analogous Compound 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₁₁N₅O |

| Crystal System | Monoclinic |

| Space Group | P 1 21/c 1 nih.gov |

| Unit Cell Dimensions | |

| a | 11.731 Å nih.gov |

| b | 7.423 Å nih.gov |

| c | 11.188 Å nih.gov |

| α | 90.00 ° nih.gov |

| β | 93.655 ° nih.gov |

| γ | 90.00 ° nih.gov |

| Residual Factor (R-factor) | 0.0376 nih.gov |

Data obtained from the Crystallography Open Database (COD) entry 7036388 for the specified analog. nih.gov

This structural information is invaluable for confirming the compound's constitution and connectivity, as well as for rationalizing its physical properties and informing the design of new molecules with desired characteristics.

Future Research Directions and Pre Clinical Development Prospects

Rational Design and Synthesis of Next-Generation Derivatives

The rational design of next-generation derivatives of 1-Benzyl-1H-1,2,4-triazole-3-carboxamide will be pivotal in unlocking its full therapeutic potential. Structure-activity relationship (SAR) studies on related triazole carboxamides have provided a foundational understanding for targeted modifications. For instance, research on 1-benzyl-1,2,3-triazole-4-carboxamides has shown that substitutions on the benzyl (B1604629) ring can significantly influence biological activity. nih.gov

Future synthetic strategies should systematically explore substitutions on the benzyl moiety of this compound. The introduction of various electron-donating and electron-withdrawing groups, as well as heterocyclic rings, could modulate the compound's electronic and steric properties, potentially enhancing its interaction with biological targets. nih.gov Furthermore, modifications of the carboxamide group, such as N-alkylation or replacement with bioisosteres, could improve pharmacokinetic properties. A fragment-based drug discovery (FBDD) approach could also be employed, where different fragments known to interact with specific targets are appended to the core structure. scielo.org.mx

The synthesis of these novel derivatives can be achieved through established synthetic methodologies. For example, the synthesis of related benzylic 1,2,3-triazole-4-carboxamides has been accomplished through a one-pot procedure involving a regioselective azide-enolate 1,3-dipolar cycloaddition followed by hydrolysis. scielo.org.mx Similar strategies can be adapted for the synthesis of this compound derivatives.

Table 1: Proposed Modifications for Next-Generation Derivatives

| Modification Site | Proposed Substituents | Rationale |

| Benzyl Ring | Halogens (F, Cl, Br), Alkyl, Alkoxy, Nitro, Cyano | Modulate electronic properties and lipophilicity to enhance target binding and cell permeability. |

| Carboxamide Nitrogen | Alkyl chains, Aryl groups, Heterocyclic rings | Explore new interaction points with the target and improve metabolic stability. |

| Triazole Ring | Substitution at other available positions | Investigate the impact of substitution patterns on potency and selectivity. |

Exploration of Novel Biological Targets for Therapeutic Applications

The 1,2,4-triazole (B32235) nucleus is associated with a wide array of biological activities, including antifungal, antibacterial, antiviral, and anticancer properties. ontosight.ai While the specific biological targets of this compound are yet to be fully elucidated, research on analogous structures provides promising avenues for investigation.

For example, a library of 1-benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamides demonstrated potent anti-proliferative activity by inhibiting tubulin polymerization. nih.govresearchgate.net This suggests that this compound and its derivatives could be investigated as potential antimitotic agents for cancer therapy. Another study on N-[(1-benzyl-1,2,3-triazol-4-yl)methyl]-carboxamides revealed inhibitory activity against human 17β-hydroxysteroid dehydrogenase 1 (17β-HSD1), an enzyme implicated in hormone-dependent cancers. nih.gov

Furthermore, the structural similarity to ribavirin (B1680618), a broad-spectrum antiviral agent, suggests that derivatives of 1,2,4-triazole-3-carboxamide could possess antiviral or anticancer activities by interfering with nucleic acid synthesis or related pathways. mdpi.com Molecular docking studies on related compounds have also suggested potential interactions with enzymes such as EGFR and CDK4-Cyclin D3, which are key targets in cancer therapy. ijpsdronline.com

Future research should employ high-throughput screening and target-based assays to identify the primary biological targets of this compound and its derivatives. This will enable a more focused approach to drug development and the identification of novel therapeutic applications.

Optimization of Potency, Selectivity, and Metabolic Stability for Lead Compounds

Once promising lead compounds are identified, a critical phase of preclinical development involves the optimization of their potency, selectivity, and metabolic stability. Iterative cycles of chemical synthesis and biological testing will be necessary to refine the structure of lead compounds to achieve the desired therapeutic profile.

Potency and Selectivity: Structure-activity relationship (SAR) studies will guide the optimization of potency. For instance, in a series of 1,2,3-triazole-4-carboxamides, specific substitutions on the aromatic rings were found to be crucial for high potency as PXR inhibitors. nih.gov Similar systematic modifications to the benzyl and carboxamide moieties of this compound will be necessary to enhance its activity against the identified biological target. Selectivity is equally important to minimize off-target effects. Screening against a panel of related targets will be essential to ensure that the lead compounds are highly selective for their intended target.

Metabolic Stability: Poor metabolic stability can lead to rapid clearance from the body, reducing the efficacy of a drug. In vitro metabolic stability assays using liver microsomes are crucial for identifying metabolically labile sites on the molecule. researchgate.net Common metabolic pathways for N-benzyl compounds include oxidation of the benzyl ring and N-dealkylation. Strategies to improve metabolic stability may include the introduction of blocking groups, such as fluorine atoms, at positions susceptible to metabolic attack, or the replacement of metabolically unstable moieties with more robust alternatives.

Table 2: Strategies for Lead Optimization

| Optimization Goal | Approach | Example from Related Compounds |

| Potency | Systematic modification of substituents based on SAR data. | Introduction of specific halogen or methoxy (B1213986) groups on the phenyl ring of triazole carboxamides enhanced PXR inhibitory activity. nih.gov |

| Selectivity | Screening against a panel of related biological targets. | N/A |

| Metabolic Stability | Identification of metabolic hotspots and introduction of blocking groups. | Deuteration or fluorination of metabolically labile positions in other heterocyclic compounds has been shown to improve stability. |

Integration with Advanced Biological Assays and In Vivo Efficacy Studies

To progress from promising lead compounds to viable drug candidates, it is essential to integrate the chemical optimization process with advanced biological assays and in vivo efficacy studies.

Advanced Biological Assays: Beyond primary binding or enzymatic assays, a deeper understanding of the compound's mechanism of action is required. For instance, if the target is implicated in cancer, cell-based assays should be conducted to assess the compound's effects on cell proliferation, apoptosis, and cell cycle progression in relevant cancer cell lines. nih.govnih.gov Techniques such as flow cytometry and Western blotting can provide valuable insights into the cellular pathways affected by the compound. researchgate.net

In Vivo Efficacy Studies: Promising compounds identified through in vitro studies must be evaluated in animal models of disease to assess their efficacy and tolerability. For example, if the compound is being developed as an anticancer agent, its ability to inhibit tumor growth can be evaluated in xenograft models. nih.gov These studies provide crucial information on the compound's pharmacokinetic and pharmacodynamic properties in a living organism.

The selection of appropriate animal models is critical for the relevance of the in vivo data. The models should accurately reflect the human disease state to provide a reliable prediction of clinical efficacy.

Contribution to Chemical Biology and Fundamental Understanding of Biological Pathways

The development of potent and selective derivatives of this compound can extend beyond therapeutic applications to become valuable tools for chemical biology research. Chemical biology utilizes small molecules to probe and understand complex biological processes.

A highly selective inhibitor of a specific enzyme or receptor, derived from the this compound scaffold, can be used as a chemical probe to elucidate the role of that protein in various cellular pathways. By observing the cellular and physiological effects of inhibiting the target with the probe, researchers can gain a deeper understanding of its function in both healthy and diseased states.

For example, if a derivative is found to be a potent and selective inhibitor of a particular kinase, it can be used to study the signaling pathways regulated by that kinase and its role in disease progression. This knowledge can, in turn, lead to the identification of new drug targets and the development of novel therapeutic strategies. The stable and synthetically accessible nature of the 1,2,4-triazole core makes it an attractive scaffold for the development of such chemical probes. nih.gov

Q & A

What are the established synthetic routes for 1-Benzyl-1H-1,2,4-triazole-3-carboxamide, and what key reaction conditions influence yield and purity?

Basic

The synthesis of triazole-carboxamide derivatives typically involves cyclocondensation of benzyl-substituted precursors with carboxamide-forming reagents. For example, Scheme 1 in outlines a multi-step approach using acetylation (Ac₂O, 60°C) followed by coupling with aniline derivatives under HCl/NaOAc catalysis. Critical factors include temperature control (2–80°C) to avoid side reactions and stoichiometric optimization of coupling agents like CDI (1,1'-carbonyldiimidazole) for amide bond formation . Purification via recrystallization or chromatography is essential to isolate high-purity products, as impurities can skew biological assay results.

How can researchers optimize the synthesis of this compound derivatives to enhance pharmacological activity while minimizing cytotoxic side effects?

Advanced

Structure-activity relationship (SAR) studies suggest that substituting the benzyl group with electron-donating or withdrawing moieties (e.g., methoxy, halogens) modulates target affinity. For instance, demonstrates that 5-methyl-N-phenyl derivatives exhibit improved cytotoxicity profiles in cancer cell lines. Computational docking (e.g., using AutoDock Vina) can predict binding interactions with targets like RIPK1 (as seen in ) to prioritize syntheses. Parallelized screening of derivatives in in vitro cytotoxicity assays (e.g., MTT tests) helps identify optimal substitutions that balance potency and safety .

What spectroscopic and crystallographic methods are most effective for characterizing the structural integrity of this compound?

Basic

Nuclear Magnetic Resonance (¹H/¹³C NMR) and high-resolution mass spectrometry (HRMS) are standard for confirming molecular structure. For crystallographic validation, single-crystal X-ray diffraction (SC-XRD) is critical. details parameters for triazole-carboxamide crystals (e.g., triclinic system, space group P1), with data collected using a Bruker APEXII CCD diffractometer and refined via SHELXL . Multi-scan absorption corrections (e.g., SADABS) improve data accuracy, particularly for heavy-atom derivatives .

What strategies can be employed to resolve discrepancies in the reported biological activities of this compound derivatives across different cell lines?

Advanced

Contradictions in activity may arise from cell-specific metabolism or off-target effects. Standardized assay conditions (e.g., uniform cell passage numbers, serum-free media) reduce variability. Pharmacokinetic (PK) profiling, as in ’s study design (e.g., measuring plasma concentrations at 43 and 85 days), clarifies bioavailability differences. Additionally, RNA sequencing or proteomic analysis can identify cell-line-specific pathways affected by the compound, enabling targeted mechanistic studies .

How does the benzyl substituent influence the molecular interactions and binding affinity of this compound in target proteins?

Basic

The benzyl group enhances hydrophobic interactions with protein pockets. highlights that the benzyl moiety in GSK2982772 binds to an allosteric RIPK1 site, stabilizing an inactive kinase conformation. Molecular dynamics simulations (e.g., using GROMACS) can quantify binding energy contributions (van der Waals, π-π stacking) and guide substituent design . Comparative studies with non-benzylated analogs (e.g., ribavirin in ) further validate the benzyl group’s role in target engagement .

What in vitro and in vivo models are most appropriate for evaluating the pharmacokinetic and pharmacodynamic properties of this compound?

Advanced

For in vitro PK, liver microsomal stability assays (e.g., CYP450 metabolism) and Caco-2 permeability tests predict bioavailability. In vivo, rodent models with induced colitis (as in ’s ulcerative colitis study) or xenograft tumors ( ) are relevant for disease-specific efficacy. LC-MS/MS quantifies plasma/tissue concentrations, while PD markers (e.g., RIPK1 phosphorylation in ) validate target modulation. Dose-ranging studies (e.g., 60 mg TID in humans) establish therapeutic windows .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.